3-Methylpyridin-2-yl 4-methylbenzenesulfonate
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Description
“3-Methylpyridin-2-yl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H13NO3S . It is a derivative of pyridine and toluenesulfonic acid . This compound is a core structure of many pharmaceutical molecules .
Synthesis Analysis
The synthesis of “this compound” involves a one-pot protocol to convert easily accessible 3-nitropyridines to 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives . The strategy successfully combines a three-step reaction in one pot via progressively adding different reactants at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a toluenesulfonate group . The molecular weight of this compound is 263.31 .Chemical Reactions Analysis
Pyridinium salts, which include “this compound”, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics, including their synthetic routes and reactivity .Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.260±0.06 g/cm3 and a predicted boiling point of 425.9±45.0 °C .Scientific Research Applications
Synthesis of Pharmaceutical Molecules
A study by Lin et al. (2019) introduced an efficient one-pot protocol to convert 3-nitropyridines to 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives, which are essential structures in numerous pharmaceuticals. This method showcases good functional group tolerance and regioselectivity, suggesting its potential for large-scale synthesis of diverse pharmaceutical compounds (Lin et al., 2019).
Structural and Molecular Studies
Babu et al. (2014) explored the crystal structure of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, revealing insights into its molecular geometry, hydrogen bonding, and aromatic π–π stacking interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Babu et al., 2014).
Antioxidant and Anticancer Activity
Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, incorporating 4-methylbenzenesulfonamide derivatives, demonstrated significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity. This underscores the compound's role in developing therapeutic agents targeting DNA interactions and cancer treatment (González-Álvarez et al., 2013).
Nonlinear Optical Properties
Valdivia-Berroeta et al. (2018) synthesized and characterized organic nonlinear optical crystals, including derivatives of 4-methylpyridin-2-yl 4-methylbenzenesulfonate, for terahertz (THz) generation. The study highlights the potential of these compounds in enhancing the efficiency of THz generation, indicating their importance in the development of advanced optical materials (Valdivia-Berroeta et al., 2018).
Properties
IUPAC Name |
(3-methylpyridin-2-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-5-7-12(8-6-10)18(15,16)17-13-11(2)4-3-9-14-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIYRHMDRFFWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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